N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-10-6-5-9(17-10)11(16)15-12-14-7-3-1-2-4-8(7)18-12/h1-6H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFSBOJNWOHWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino benzothiazole with 5-bromothiophene-2-carboxylic acid under specific conditions . The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide exhibits promising anticancer properties. Recent studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U87). The compound's mechanism of action involves cell cycle arrest and activation of apoptotic pathways.
- In Vitro Studies : The compound has shown cytotoxicity with IC50 values of approximately 25.72 ± 3.95 μM against MCF cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
| Cell Line Tested | IC50 Value (μM) |
|---|---|
| MCF Cells | 25.72 ± 3.95 |
| U87 Cells | 45.2 ± 13.0 |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
Anti-inflammatory Effects
this compound has been implicated in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
Materials Science
The unique electronic properties of this compound make it a candidate for use in organic electronics and photovoltaic devices. Its structural characteristics allow for efficient charge transport, which is essential for the development of high-performance organic semiconductors.
Biological Research
Biological Pathways and Molecular Interactions
This compound can serve as a probe to study various biological pathways and molecular interactions due to its ability to modulate cellular processes related to inflammation, microbial growth, and tumor progression .
Case Studies
Recent investigations have highlighted the potential of this compound derivatives in targeting Trypanosoma brucei, the causative agent of African sleeping sickness. High-throughput screening identified active compounds within this class that demonstrated selectivity over mammalian cells .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it inhibits the cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins . In cancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with key signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bromine’s larger atomic radius may hinder binding in biological targets compared to smaller groups like CF₃, as seen in antibacterial analogs .
Physicochemical Properties
- Melting Points : Brominated analogs (e.g., ) and sulfonyl-piperidine derivatives () exhibit high melting points (>250°C), attributed to strong intermolecular interactions (hydrogen bonding, π-stacking) .
- Solubility : Bromine’s moderate polarity may improve organic solvent solubility compared to polar CF₃ or sulfonyl groups .
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide (N-BTz-5-BrT-2-CONH2) is a heterocyclic carboxamide derivative that has garnered attention for its potential biological activities. This compound is synthesized through a condensation reaction between 5-bromothiophene-2-carboxylic acid and benzo[d]thiazol-2-amine, combining structural features that are known to exhibit diverse pharmacological effects.
1. Overview of Biological Activities
Benzothiazole derivatives, including N-BTz-5-BrT-2-CONH2, are recognized for their broad spectrum of biological activities. These include:
- Anticancer Activity : Compounds in this class have shown significant cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : They exhibit efficacy against bacteria and fungi.
- Anti-inflammatory Effects : Inhibition of cyclooxygenase (COX) enzymes has been noted, which is crucial in inflammatory pathways.
The biological activity of N-BTz-5-BrT-2-CONH2 can be attributed to its interaction with specific molecular targets:
Target of Action
Research indicates that this compound may inhibit COX enzymes, impacting the conversion of arachidonic acid into inflammatory mediators such as prostaglandins.
Biochemical Pathways
The compound's structural components suggest potential interactions with cellular pathways related to inflammation, microbial growth, and tumor progression.
Anticancer Activity
A study highlighted that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-BTz-5-BrT-2-CONH2 demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MCF and U87 glioblastoma cells .
| Compound Name | Cell Line Tested | IC50 Value (μM) |
|---|---|---|
| N-BTz-5-BrT-2-CONH2 | MCF Cells | 25.72 ± 3.95 |
| Benzothiazole Derivative X | U87 Cells | 45.2 ± 13.0 |
Antimicrobial Activity
N-BTz-5-BrT-2-CONH2 has been analyzed for its antimicrobial properties. Preliminary results indicated that it could inhibit the growth of bacterial strains with MIC values comparable to established antibiotics .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
Anti-inflammatory Effects
In vitro studies have shown that benzothiazole derivatives can reduce inflammation markers in cellular models, suggesting a potential therapeutic role in inflammatory diseases .
4. Pharmacokinetics and Safety Profile
Benzothiazole derivatives typically exhibit favorable pharmacokinetic properties, including good bioavailability and metabolic stability. The safety profile remains under investigation, but initial findings suggest low cytotoxicity in non-target cells, making them promising candidates for further development .
5. Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future studies include:
- Detailed structure-activity relationship (SAR) analyses.
- In vivo efficacy studies to validate findings from in vitro experiments.
- Exploration of combination therapies with existing anticancer and antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves coupling 5-bromothiophene-2-carboxylic acid with 2-aminobenzothiazole using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous DMF under nitrogen. Method B from Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues ( ) achieved 75% yield via this route. Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine), maintaining pH ~7.5, and refluxing at 80°C for 12 hours. Purity is confirmed via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DMSO-d6 to confirm aromatic protons (δ 7.4–8.7 ppm) and carboxamide NH (δ ~13.7 ppm). Benzothiazole C2 resonates at δ ~160 ppm in 13C NMR .
- HRMS : Validate molecular formula (C₁₀H₆BrN₂O₂S₂) with ESI+ mode; theoretical m/z 332.90 vs. observed 333.89 .
- Melting Point : Reported range 160–165°C indicates purity .
Advanced Research Questions
Q. How does tautomerism influence the photophysical properties of benzothiazole carboxamides?
- Methodological Answer : Ground-state tautomerism and excited-state intramolecular proton transfer (ESIPT) in N-(benzo[d]thiazol-2-yl) carboxamides can be studied via UV-Vis, fluorescence spectroscopy, and DFT (B3LYP/6-31G*). For example, Exploring Tautomerism in Organic Compounds ( ) showed ESIPT from amide NH to benzothiazole N, confirmed by dual emission bands at 400 nm (enol) and 520 nm (keto). Solvent polarity (e.g., DMSO vs. hexane) modulates tautomeric equilibrium .
Q. What computational strategies are effective for modeling this compound’s electronic structure and reactivity?
- Methodological Answer :
- DFT : Use Gaussian 16 with B3LYP functional and LANL2DZ basis set (for Br) to optimize geometry and calculate HOMO-LUMO gaps (~4.2 eV). Electron-withdrawing Br and carboxamide reduce HOMO energy, enhancing electrophilic reactivity .
- MD Simulations : GROMACS with OPLS-AA forcefield predicts solubility in DMSO/water mixtures; hydrophobic benzothiazole and polar carboxamide drive micelle formation .
Q. How can molecular docking elucidate its potential antimicrobial mechanisms?
- Methodological Answer : Dock the compound into E. coli DNA gyrase (PDB: 1KZN) using AutoDock Vina. Key interactions:
- Benzothiazole S with Arg136 (H-bond).
- 5-Bromo group in hydrophobic pocket (Val167, Ala159).
- Carboxamide NH forms π-π stacking with Tyr122.
- ΔG ≈ -9.2 kcal/mol suggests strong binding .
Q. What strategies address low aqueous solubility in pharmacological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) in PBS (pH 7.4).
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.2) via solvent evaporation. Loading efficiency >80% improves bioavailability .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- Methodological Answer : Replace Br with Cl or I and test against S. aureus (MIC assay):
- 5-Bromo : MIC = 8 µg/mL (stronger than 5-Cl, MIC = 16 µg/mL).
- 5-Iodo : Reduced activity (MIC = 32 µg/mL) due to steric hindrance.
- SAR : Electron-withdrawing groups enhance membrane penetration but reduce solubility .
Q. What crystallographic tools are suitable for resolving its solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (Mo-Kα, λ = 0.71073 Å) with SHELXL ( ). Key parameters:
- Space group P2₁/c, Z = 4.
- Refinement to R₁ = 0.044 using SIR97 ( ).
- ORTEP-3 ( ) visualizes π-stacking between benzothiazole and thiophene rings (3.5 Å distance) .
Contradictions and Validation
- Synthetic Yield Discrepancies : reports 75% yield, while similar compounds in show 43–58% yields. Differences arise from purification (column chromatography vs. recrystallization) and coupling agent choice .
- Biological Activity : Patent data ( ) claims broad-spectrum activity, but in vitro studies ( ) show selectivity for Gram-positive bacteria. Validate via time-kill assays and resistance profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
